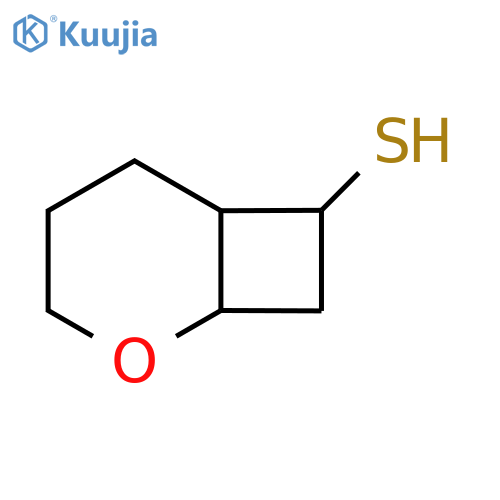Cas no 2172343-34-7 (2-oxabicyclo4.2.0octane-7-thiol)

2172343-34-7 structure
商品名:2-oxabicyclo4.2.0octane-7-thiol
2-oxabicyclo4.2.0octane-7-thiol 化学的及び物理的性質
名前と識別子
-
- 2172343-34-7
- EN300-1289287
- 2-oxabicyclo[4.2.0]octane-7-thiol
- 2-oxabicyclo4.2.0octane-7-thiol
-
- インチ: 1S/C7H12OS/c9-7-4-6-5(7)2-1-3-8-6/h5-7,9H,1-4H2
- InChIKey: MLBBRNJEBVDJNG-UHFFFAOYSA-N
- ほほえんだ: SC1CC2C1CCCO2
計算された属性
- せいみつぶんしりょう: 144.06088618g/mol
- どういたいしつりょう: 144.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 10.2Ų
2-oxabicyclo4.2.0octane-7-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289287-100mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-1000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-250mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-1.0g |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289287-50mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-500mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-5000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-2500mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1289287-10000mg |
2-oxabicyclo[4.2.0]octane-7-thiol |
2172343-34-7 | 10000mg |
$3929.0 | 2023-10-01 |
2-oxabicyclo4.2.0octane-7-thiol 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
2172343-34-7 (2-oxabicyclo4.2.0octane-7-thiol) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
